2-(Furan-2-yl)benzaldehyde
Overview
Description
2-(Furan-2-yl)benzaldehyde, also known as furfural or 2-furancarboxaldehyde, is a heterocyclic aldehyde derived from the thermal dehydration of pentose monosaccharides. It is an important sustainable intermediate for the preparation of a variety of chemicals, pharmaceuticals, and furan-based polymers .
Synthesis Analysis
The synthesis of compounds related to 2-(Furan-2-yl)benzaldehyde can be achieved through various methods. For instance, cyano-substituted bis-benzothiazolyl arylfurans can be synthesized from 2-furan carboxaldehydes using multi-step reactions . Additionally, 2-substituted benzo[b]furans can be synthesized via a one-step metal-free photochemical reaction, which is environmentally convenient due to the use of less expensive chlorophenols . Tetra-substituted furan[3,2-b]pyrroles have also been synthesized from simple furaldehyde, allowing for multiple substitutions on the scaffold . Furthermore, a CuBr2-catalyzed alkylation of furans with benzaldehydes has been reported, which proceeds efficiently under mild conditions . Natural furan-cyclized diarylheptanoids have been synthesized starting from 2-furaldehyde through reactions such as Wittig reaction and Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of furan-substituted benzimidazoles, which are structurally related to 2-(Furan-2-yl)benzaldehyde, has been determined, revealing aromatic interactions and hydrogen bonding in their crystal structures . These interactions include C-H···π and π-π interactions, which are significant in the stabilization of the molecular structure.
Chemical Reactions Analysis
2-(Furan-2-yl)benzaldehyde and its derivatives participate in various chemical reactions. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into benzo[b]furan derivatives through a reaction involving furan ring opening and benzofuran ring closure . Reactions with hippuric acid have led to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various furan-2-carboxaldehyde derivatives being explored . Photochemical reactions of aldehydes with furans have also been studied, resulting in the synthesis of substituted oxetanes .
Physical and Chemical Properties Analysis
The gas-phase basicity of 2-furaldehyde has been determined through experimental and theoretical methods, identifying the aldehydic oxygen atom as the preferred protonation site. The proton affinity and gas-phase basicity values have been estimated, providing insight into the thermodynamic properties of the molecule .
Scientific Research Applications
Photochemical Reactions
- Organic Photochemical Reactions : 2-(Furan-2-yl)benzaldehyde participates in photochemical reactions with aldehydes to produce oxetanes, indicating potential applications in synthetic organic chemistry (Toki, Shima, & Sakurai, 1965).
Natural Product Synthesis
- Benzaldehyde Derivatives from Sarcodontia Crocea : This compound is involved in the synthesis of benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, contributing to the study of natural product chemistry (Kokubun, Rozwadowski, & Duddeck, 2007).
Chemical Compound Synthesis
- Synthesis of Novel Derivatives : 2-(Furan-2-yl)benzaldehyde is used in the Knoevenagel condensation process to synthesize various novel compounds, showcasing its versatility in chemical synthesis (Al-Omran, Mohareb, & El-Khair, 2011).
- Synthesis of Indenothiophenes and Indenofurans : The compound plays a role in the preparation of indenothiophenes and indenofurans, highlighting its use in the synthesis of complex organic molecules (Jeon & Lee, 2008).
- Stabilized Cation Synthesis : It's used in the synthesis of stabilized cations, further expanding its applications in organic synthesis (Naya & Nitta, 2000).
Miscellaneous Applications
- Synthesis of Polysubstituted Benzo[b]furans : The compound is also instrumental in the synthesis of polysubstituted benzo[b]furans, indicating its use in the development of new chemical entities (Katritzky, Fali, & Li, 1997).
properties
IUPAC Name |
2-(furan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378210 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)benzaldehyde | |
CAS RN |
16191-32-5 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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